molecular formula C8H10ClNO2 B594997 2-(Aminomethyl)benzoic acid hydrochloride CAS No. 10017-39-7

2-(Aminomethyl)benzoic acid hydrochloride

Cat. No.: B594997
CAS No.: 10017-39-7
M. Wt: 187.623
InChI Key: HWHUNDJAGYQZHL-UHFFFAOYSA-N
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Description

2-(Aminomethyl)benzoic acid hydrochloride is an organic compound with the molecular formula C8H10ClNO2. It is a derivative of benzoic acid, where an aminomethyl group is attached to the benzene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzoic acid hydrochloride typically involves the reaction of 2-(Aminomethyl)benzoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as follows:

C8H9NO2+HClC8H10ClNO2\text{C8H9NO2} + \text{HCl} \rightarrow \text{C8H10ClNO2} C8H9NO2+HCl→C8H10ClNO2

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to remove impurities and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-(Aminomethyl)benzoic acid hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzoic acid hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity. The compound’s effects are mediated through pathways involving these molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)benzoic acid
  • 4-(Aminomethyl)benzoic acid
  • 2-Amino-5-methoxybenzamide
  • N-Acetylanthranilic acid

Uniqueness

2-(Aminomethyl)benzoic acid hydrochloride is unique due to its specific aminomethyl substitution on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-(aminomethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c9-5-6-3-1-2-4-7(6)8(10)11;/h1-4H,5,9H2,(H,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHUNDJAGYQZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669839
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10017-39-7
Record name Benzoic acid, 2-(aminomethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10017-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Aminomethyl)benzoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(aminomethyl)benzoic acid hydrochloride
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